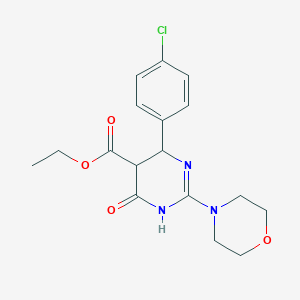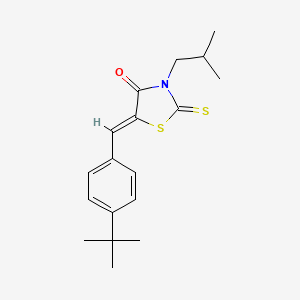![molecular formula C20H30N2O3S B4758408 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4758408.png)
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine
Übersicht
Beschreibung
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the late 1990s and has gained attention due to its potential therapeutic effects.
Wirkmechanismus
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine acts as a selective agonist for the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor by this compound results in the inhibition of neurotransmitter release, leading to analgesic effects. This compound has also been shown to modulate the reward pathway, which may be relevant to its potential use in addiction treatment.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of pain, including thermal and mechanical stimuli. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to have a low potential for abuse and dependence, which may make it a promising candidate for addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its high affinity for the delta opioid receptor, which allows for selective targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to maintain consistent effects over time.
Zukünftige Richtungen
Future research on 1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine could focus on its potential use in the treatment of specific types of pain, such as neuropathic pain. It could also explore its potential use in combination with other drugs for addiction treatment. Additionally, research could investigate the underlying mechanisms of this compound's effects on the reward pathway and its potential use in the treatment of psychiatric disorders. Further studies could also focus on developing new analogs of this compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic effects in the treatment of pain, addiction, and psychiatric disorders. Its high affinity for the delta opioid receptor and low potential for abuse and dependence make it a promising candidate for further research. Future studies could explore its potential use in specific types of pain, combination therapy for addiction treatment, and the development of new analogs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-[(3-phenylpropyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic effects, particularly in the treatment of pain and addiction. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain modulation and reward pathways. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
[1-(3-phenylpropylsulfonyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-13-5-2-6-14-21)19-11-15-22(16-12-19)26(24,25)17-7-10-18-8-3-1-4-9-18/h1,3-4,8-9,19H,2,5-7,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURSLYXBUNJUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-bromobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758325.png)

![3-allyl-5-[1-methyl-5-(trifluoromethyl)-2(1H)-pyridinylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758346.png)

![N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4758358.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4758366.png)
![8-(4-chlorophenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758367.png)
![ethyl 4-[(5-hydroxypentyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B4758388.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4758392.png)
![3-cyclohexyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4758396.png)

![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)
